molecular formula C20H14BrClN2O2S2 B2378839 3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687567-74-4

3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2378839
M. Wt: 493.82
InChI Key: FCIMEGLEKMOVGV-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H14BrClN2O2S2 and its molecular weight is 493.82. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • A study by Hafez and El-Gazzar (2017) focused on synthesizing derivatives of 6-phenyl-thieno[3,2-d]pyrimidine, which demonstrated potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This research highlights the potential of such compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Anticonvulsant Activity

  • Severina et al. (2019) investigated the anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives. Their study found that certain structural modifications in these compounds exhibit a pattern of anticonvulsant activity (Severina et al., 2019).

Antimicrobial Activity

  • Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized derivatives of 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, which were screened for antimicrobial activities. Their research contributes to the understanding of the antimicrobial potential of these compounds (Gad-Elkareem et al., 2011).

Physicochemical Properties

  • Zadorozhny, Turov, and Kovtunenko (2010) focused on the synthesis of 2-Arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, comparing their physicochemical properties and biological potential with other analogous compounds. This study provides insights into the unique properties associated with the sulfur atom in these compounds (Zadorozhny, Turov, & Kovtunenko, 2010).

Synthesis and Structural Analysis

  • Liu, He, and Ding (2007) reported on the synthesis of new 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, contributing to the understanding of the chemical structure and synthesis methods of these compounds (Liu, He, & Ding, 2007).

properties

IUPAC Name

3-(4-bromophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2O2S2/c21-13-3-7-15(8-4-13)24-19(26)18-16(9-10-27-18)23-20(24)28-11-17(25)12-1-5-14(22)6-2-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIMEGLEKMOVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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